3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a methoxyphenyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorothiobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but lacks the furan ring.
3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one: Similar structure but lacks the methoxyphenyl group.
3-(4-Methoxyphenyl)-1-(2-furyl)prop-2-en-1-one: Similar structure but lacks the chlorophenyl group.
Uniqueness
The presence of the chlorophenyl, furan, and methoxyphenyl groups in 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one makes it unique compared to other chalcones
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3S/c1-23-16-8-4-14(5-9-16)20(13-18(22)19-3-2-12-24-19)25-17-10-6-15(21)7-11-17/h2-12,20H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAFHJYKHOBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CO2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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